2,6-Dimethyloct-4-ene
CAS No.: 52763-12-9
Cat. No.: VC19600274
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52763-12-9 |
|---|---|
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | 2,6-dimethyloct-4-ene |
| Standard InChI | InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3 |
| Standard InChI Key | PBPBSFCZFRLBFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C=CCC(C)C |
Introduction
Structure and Nomenclature
2,6-Dimethyloct-4-ene belongs to the class of alkenes with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . The IUPAC name derives from the longest carbon chain containing the double bond (oct-4-ene), with methyl substituents at positions 2 and 6. The numbering prioritizes the double bond’s lowest possible position, ensuring the substituents receive the smallest indices . The structural formula is:
This configuration introduces steric hindrance around the double bond, influencing reactivity and physical properties. Geometric isomerism (cis/trans) is absent due to symmetry at the double bond .
Synthesis Methods
Acid-Catalyzed Dehydration
The primary synthesis route involves dehydrating 2,6-dimethyloctan-2-ol using concentrated sulfuric acid at controlled temperatures (80–120°C). The reaction proceeds via an E1 mechanism:
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Protonation of the hydroxyl group forms an oxonium ion.
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Deprotonation generates a carbocation at the β-carbon.
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Elimination of a proton yields the alkene.
Side products, such as carbocation rearrangements, are minimized by maintaining low temperatures and excess acid.
Alternative Approaches
Chemical Reactions
Electrophilic Addition
The double bond in 2,6-dimethyloct-4-ene undergoes typical alkene reactions:
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Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) produces 2,6-dimethyldecane, a saturated hydrocarbon used as a lubricant additive.
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Halogenation: Reaction with bromine (Br₂) in CCl₄ yields 2,6-dimethyl-4,5-dibromooctane, a precursor in polymer crosslinking.
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Hydration: Acid-catalyzed hydration forms 2,6-dimethyloctan-4-ol, though steric effects reduce regioselectivity.
Oxidation
Ozonolysis cleaves the double bond to generate two ketones:
This reaction is pivotal in structural elucidation and synthetic planning.
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 140.27 g/mol | |
| Boiling Point | 162–165°C (estimated) | |
| Density | 0.76–0.78 g/cm³ | |
| Solubility in Water | Insoluble |
The compound’s low polarity and branching result in limited water solubility and a moderate boiling point .
Chemical Stability
2,6-Dimethyloct-4-ene is stable under inert conditions but susceptible to autoxidation in air, forming peroxides. Storage under nitrogen or with antioxidants (e.g., BHT) is recommended.
Industrial and Scientific Applications
Pharmaceutical Intermediates
The alkene serves as a building block for synthesizing terpene-derived drugs, including anti-inflammatory agents and fragrance components . For example, hydrogenation yields intermediates for steroid analogs.
Polymer Chemistry
Radical polymerization of 2,6-dimethyloct-4-ene produces polyolefins with enhanced thermal stability, used in automotive coatings and insulation materials.
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